Ethyl (R)-3-amino-3-cyclobutylpropanoate
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Overview
Description
Ethyl ®-3-amino-3-cyclobutylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group, an amino group, and a cyclobutyl group attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ®-3-amino-3-cyclobutylpropanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
R-COOH+C2H5OH→R-COO-C2H5+H2O
where R represents the 3-amino-3-cyclobutylpropanoate moiety. The reaction is usually carried out under reflux conditions with concentrated sulfuric acid as the catalyst .
Industrial Production Methods
On an industrial scale, the production of Ethyl ®-3-amino-3-cyclobutylpropanoate can be achieved through continuous esterification processes. These processes involve the use of large-scale reactors and efficient separation techniques to isolate the desired ester from the reaction mixture. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common in these processes .
Chemical Reactions Analysis
Types of Reactions
Ethyl ®-3-amino-3-cyclobutylpropanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted amino esters.
Scientific Research Applications
Ethyl ®-3-amino-3-cyclobutylpropanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl ®-3-amino-3-cyclobutylpropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with enzymes and receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-3-cyclopropylpropanoate: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.
Ethyl 3-amino-3-cyclopentylpropanoate: Similar structure but with a cyclopentyl group instead of a cyclobutyl group.
Ethyl 3-amino-3-cyclohexylpropanoate: Similar structure but with a cyclohexyl group instead of a cyclobutyl group.
Uniqueness
Ethyl ®-3-amino-3-cyclobutylpropanoate is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H17NO2 |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
ethyl (3R)-3-amino-3-cyclobutylpropanoate |
InChI |
InChI=1S/C9H17NO2/c1-2-12-9(11)6-8(10)7-4-3-5-7/h7-8H,2-6,10H2,1H3/t8-/m1/s1 |
InChI Key |
RCGDVEORAYFUJE-MRVPVSSYSA-N |
Isomeric SMILES |
CCOC(=O)C[C@H](C1CCC1)N |
Canonical SMILES |
CCOC(=O)CC(C1CCC1)N |
Origin of Product |
United States |
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